molecular formula C32H34N2O3 B442710 10-BENZOYL-11-[2-(SEC-BUTOXY)PHENYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE

10-BENZOYL-11-[2-(SEC-BUTOXY)PHENYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE

Cat. No.: B442710
M. Wt: 494.6g/mol
InChI Key: ZRDIVPJEBHQCGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-BENZOYL-11-[2-(SEC-BUTOXY)PHENYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepinones These compounds are characterized by their unique structural framework, which includes a diazepine ring fused with two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-BENZOYL-11-[2-(SEC-BUTOXY)PHENYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

10-BENZOYL-11-[2-(SEC-BUTOXY)PHENYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

10-BENZOYL-11-[2-(SEC-BUTOXY)PHENYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-BENZOYL-11-[2-(SEC-BUTOXY)PHENYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with molecular targets and pathways. For instance, molecular docking studies have shown that the compound can bind to topoisomerase I and II, enzymes involved in DNA replication and repair . This binding can inhibit the activity of these enzymes, leading to antiproliferative effects on cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-BENZOYL-11-[2-(SEC-BUTOXY)PHENYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE stands out due to its specific substitution pattern and the presence of the sec-butoxyphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C32H34N2O3

Molecular Weight

494.6g/mol

IUPAC Name

5-benzoyl-6-(2-butan-2-yloxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C32H34N2O3/c1-5-21(2)37-28-18-12-9-15-23(28)30-29-25(19-32(3,4)20-27(29)35)33-24-16-10-11-17-26(24)34(30)31(36)22-13-7-6-8-14-22/h6-18,21,30,33H,5,19-20H2,1-4H3

InChI Key

ZRDIVPJEBHQCGH-UHFFFAOYSA-N

SMILES

CCC(C)OC1=CC=CC=C1C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2C(=O)C5=CC=CC=C5

Canonical SMILES

CCC(C)OC1=CC=CC=C1C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2C(=O)C5=CC=CC=C5

Origin of Product

United States

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